molecular formula C28H25NO6 B10776596 2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid

2-[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-YL)ethyl]-4-(4'-ethoxy-1,1'-biphenyl-4-YL)-4-oxobutanoic acid

Cat. No.: B10776596
M. Wt: 471.5 g/mol
InChI Key: AQYSXARQCHHHLK-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid is a complex organic compound belonging to the class of alkyl-phenylketones. This compound is characterized by its unique structure, which includes a phthalimide group, a biphenyl group, and a butanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid typically involves multiple steps:

    Formation of the Phthalimide Group: This step involves the reaction of phthalic anhydride with an amine to form the phthalimide group.

    Attachment of the Biphenyl Group: The biphenyl group is introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl compound in the presence of a palladium catalyst.

    Formation of the Butanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the biphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids and ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)Ethyl-4-(4’-Methoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid
  • 2-(1,3-Dioxo-1,3-Dihydro-2H-Isoindol-2-Yl)Ethyl-4-(4’-Hydroxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid

Uniqueness

2-[2-(1,3-Dioxo-1,3-Dihydro-2h-Isoindol-2-Yl)Ethyl]-4-(4’-Ethoxy-1,1’-Biphenyl-4-Yl)-4-Oxobutanoic Acid is unique due to its specific structural features, such as the ethoxy group on the biphenyl moiety, which can influence its binding affinity and specificity towards molecular targets like MMPs .

Properties

Molecular Formula

C28H25NO6

Molecular Weight

471.5 g/mol

IUPAC Name

(2S)-2-[2-(1,3-dioxoisoindol-2-yl)ethyl]-4-[4-(4-ethoxyphenyl)phenyl]-4-oxobutanoic acid

InChI

InChI=1S/C28H25NO6/c1-2-35-22-13-11-19(12-14-22)18-7-9-20(10-8-18)25(30)17-21(28(33)34)15-16-29-26(31)23-5-3-4-6-24(23)27(29)32/h3-14,21H,2,15-17H2,1H3,(H,33,34)/t21-/m0/s1

InChI Key

AQYSXARQCHHHLK-NRFANRHFSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C[C@H](CCN3C(=O)C4=CC=CC=C4C3=O)C(=O)O

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CC(CCN3C(=O)C4=CC=CC=C4C3=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.